N-Butyl-3-methanesulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-methanesulfonylaniline is an organic compound with the molecular formula C₁₁H₁₇NO₂S. It is a derivative of aniline, where the aniline nitrogen is substituted with a butyl group and a methanesulfonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-methanesulfonylaniline typically involves the reaction of aniline with butyl chloride and methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
N-Butylation: Aniline reacts with butyl chloride in the presence of a base to form N-butylaniline.
Methanesulfonylation: N-butylaniline is then reacted with methanesulfonyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-methanesulfonylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Butyl-3-methanesulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-3-methanesulfonylaniline involves its interaction with various molecular targets. The methanesulfonyl group is known to be a good leaving group, making the compound reactive in nucleophilic substitution reactions. The butyl group provides hydrophobic interactions, which can influence the compound’s binding to proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-3-methylsulfonylaniline: Similar structure but with a methyl group instead of a methanesulfonyl group.
N-Butyl-4-methanesulfonylaniline: Similar structure but with the methanesulfonyl group at the para position.
N-Butyl-3-chloroaniline: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
Uniqueness
N-Butyl-3-methanesulfonylaniline is unique due to the presence of both the butyl and methanesulfonyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for a wide range of applications in various fields.
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-butyl-3-methylsulfonylaniline |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-8-12-10-6-5-7-11(9-10)15(2,13)14/h5-7,9,12H,3-4,8H2,1-2H3 |
InChI Key |
OYTIICYGRJAPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.